molecular formula C13H21ClN2O3 B1668316 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride CAS No. 68097-49-4

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride

Cat. No.: B1668316
CAS No.: 68097-49-4
M. Wt: 288.77 g/mol
InChI Key: XBRIYRPCZOCKFL-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride is a bioactive chemical compound with the molecular formula C13H21ClN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

Preparation Methods

The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves several steps. Typically, the process begins with the reaction of m-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds such as:

  • Carbanilic acid, m-ethoxy-, 2-(methylamino)ethyl ester, hydrochloride
  • Carbanilic acid, m-ethoxy-, 2-(ethylamino)ethyl ester, hydrochloride

These compounds share similar structural features but differ in their substituent groups, which can affect their chemical properties and biological activities .

Properties

CAS No.

68097-49-4

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-6-11(10-12)14-13(16)18-9-8-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H

InChI Key

XBRIYRPCZOCKFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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